molecular formula C11H10N2O2S B2741580 3-((Thiazol-5-ylmethyl)amino)benzoic acid CAS No. 1339490-87-7

3-((Thiazol-5-ylmethyl)amino)benzoic acid

Cat. No.: B2741580
CAS No.: 1339490-87-7
M. Wt: 234.27
InChI Key: BUTJRDNKIIWPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Thiazol-5-ylmethyl)amino)benzoic acid is a compound that features a thiazole ring attached to a benzoic acid moiety via a methylamino linker. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms depending on their biological activity . For instance, as antioxidants, they neutralize harmful free radicals, and as antimicrobial agents, they inhibit the growth of harmful microorganisms.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways depending on their biological activity . For example, as antioxidants, they might be involved in pathways related to oxidative stress, and as antimicrobial agents, they could affect the metabolic pathways of microorganisms.

Result of Action

Based on the known biological activities of thiazole derivatives, this compound could potentially exhibit a range of effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Thiazol-5-ylmethyl)amino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with thiazole derivatives. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-((Thiazol-5-ylmethyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

3-((Thiazol-5-ylmethyl)amino)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Thiazol-5-ylmethyl)amino)benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-thiazol-5-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(15)8-2-1-3-9(4-8)13-6-10-5-12-7-16-10/h1-5,7,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJRDNKIIWPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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